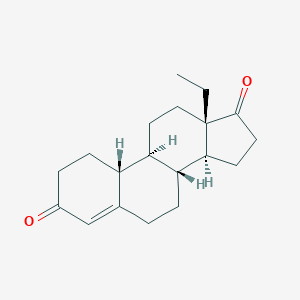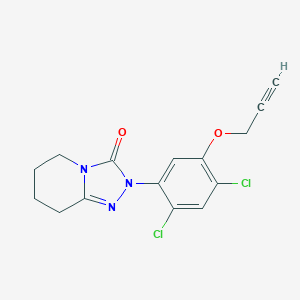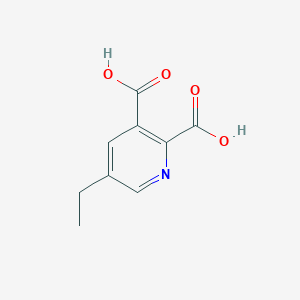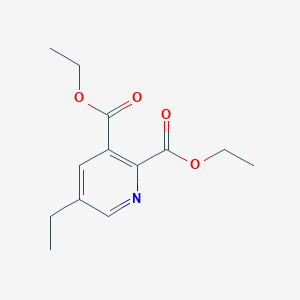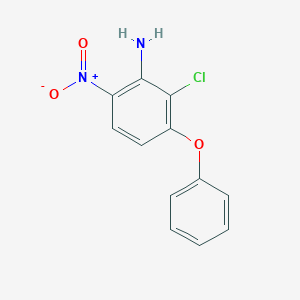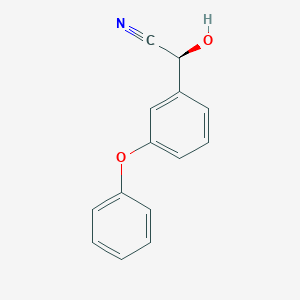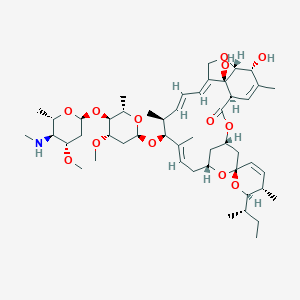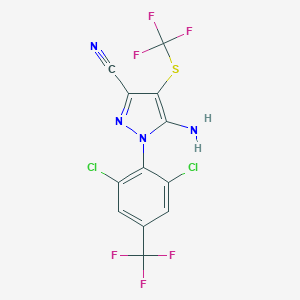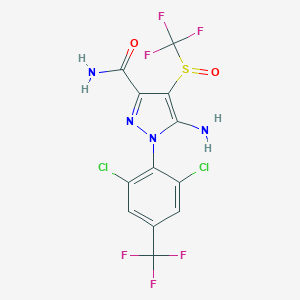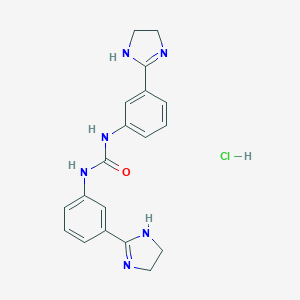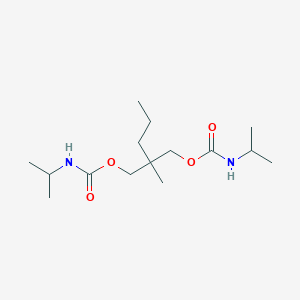
Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, Carbamic acid, methyl-, isopropyl ester, is available in the NIST Chemistry WebBook . For the exact molecular structure of “Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester”, please refer to a reliable chemical database or a chemistry professional.Chemical Reactions Analysis
Carbamic acids, which “Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester” is a type of, can decompose into ammonia and carbon dioxide at higher temperatures . For detailed chemical reactions involving this specific compound, please consult a chemistry professional or a reliable database.Wissenschaftliche Forschungsanwendungen
Diuretic Effects and In Vitro Stability
Carbamic acid esters, including isopropyl esters, have been studied for their diuretic activity. James (1965) found that these esters, except for the methyl ester, caused polyuria in rats when used in doses less than half the LD50. These derivatives also yield ethyleneimine when incubated with rat plasma, although a direct correlation between the rate of ethyleneimine production and diuretic activity was not established (R. M. James, 1965).
Enantioselective Preparation of Dihydropyrimidones
Carbamic acid esters are involved in the enantioselective preparation of dihydropyrimidones, important for the synthesis of chiral compounds and stereochemical configurations. Goss et al. (2009) highlighted the role of these esters in the synthesis of complex organic compounds (J. M. Goss, P. Dai, Sha Lou, S. Schaus, 2009).
Role in Inducing Sister Chromatid Exchanges
Cheng et al. (1981) explored the ability of various carbamic acid esters, including the isopropyl ester, to induce sister chromatid exchanges (SCEs) in different cells of mice. They observed that these compounds could influence SCE levels in bone marrow, alveolar macrophage cells, and regenerating liver cells (M. Cheng, M. K. Conner, Y. Alarie, 1981).
Synthesis of Tolylenediisocyanate
Aso and Baba (2003) discussed the preparation of carbamic acid esters, including isopropyl esters, by alkoxycarbonylation of 2, 4-tolylenediamine with different carbonates. This process aids in the synthesis of tolylenediisocyanate, a compound of industrial significance (S. Aso, T. Baba, 2003).
As Ammonia Equivalent in Palladium-Catalyzed Amination
Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, showing the versatility of these esters in organic synthesis (D. Mullick, Prakash Anjanappa, K. Selvakumar, K. Ruckmani, M. Sivakumar, 2010).
Eigenschaften
IUPAC Name |
[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSFIAPOIOUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169422 | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
CAS RN |
1729-14-2 | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



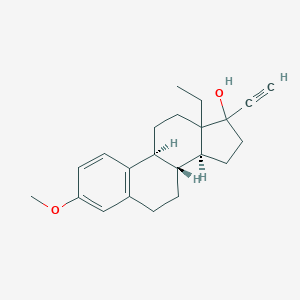
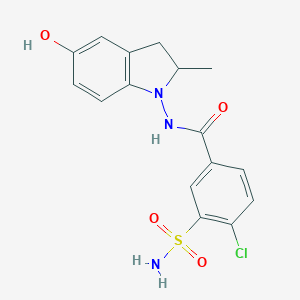
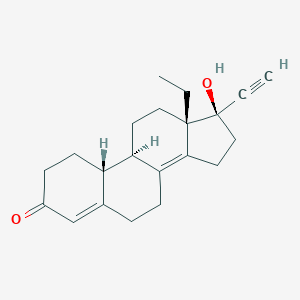
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
